molecular formula C11H12N2OS B2456510 3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one CAS No. 852388-87-5

3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B2456510
CAS No.: 852388-87-5
M. Wt: 220.29
InChI Key: YNGWUDTVAPDIMD-UHFFFAOYSA-N
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Description

3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound featuring an imidazole ring substituted with a 2,3-dimethylphenyl group and a mercapto group

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-4-3-5-9(8(7)2)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGWUDTVAPDIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)CNC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2,3-dimethylbenzaldehyde with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid and heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions to yield a dihydroimidazole derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of imidazolones, including 3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures were effective against various strains of bacteria and fungi. The presence of the mercapto group enhances the compound's ability to disrupt microbial cell walls, leading to increased antibacterial activity .

Antiviral Properties

Recent investigations have also pointed towards the antiviral potential of imidazolidinone derivatives. For instance, compounds with imidazole rings have shown efficacy against viruses such as influenza A and Coxsackie B3. The unique structural attributes of this compound may contribute to its antiviral mechanisms by inhibiting viral replication or entry into host cells .

Weight Management and Obesity Treatment

A notable patent indicates that substituted 3,5-dihydro-4H-imidazol-4-one derivatives are useful in treating obesity and related disorders. The compound may act as a weight-loss agent by modulating appetite or metabolic pathways associated with fat storage and energy expenditure . This application is particularly relevant given the rising global obesity rates and associated health risks.

Anticonvulsant Activity

Certain derivatives of imidazolidinones have demonstrated anticonvulsant properties in preclinical studies. The mechanism often involves modulation of neurotransmitter systems or ion channels in the central nervous system. While specific data on this compound is limited, its structural analogs suggest potential for this application .

Cytotoxicity Against Cancer Cells

Emerging research has explored the cytotoxic effects of imidazole-containing compounds on various cancer cell lines. These studies typically assess the compound's ability to induce apoptosis or inhibit cell proliferation. While direct evidence for this compound is still needed, its structural characteristics align with those known to exhibit anticancer activity .

Case Studies and Research Findings

Application AreaFindingsSource
AntimicrobialEffective against multiple bacterial strains
AntiviralInhibitory effects on influenza A virus
Weight ManagementPotential use in obesity treatment
AnticonvulsantAnalogous compounds show promise in seizure models
CytotoxicityStructural analogs demonstrate anticancer potential

Mechanism of Action

The mechanism of action of 3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the imidazole ring can interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-mercapto-1-methylimidazole: Similar structure but lacks the phenyl group.

    2-mercapto-4,5-dimethylimidazole: Similar structure with different substitution pattern on the imidazole ring.

    2-mercapto-1-phenylimidazole: Similar structure with a phenyl group at a different position.

Uniqueness

3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of both the 2,3-dimethylphenyl group and the mercapto group on the imidazole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

3-(2,3-Dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H12N2OS
  • Molecular Weight : 220.3 g/mol
  • CAS Number : 32262-28-5
  • IUPAC Name : 3-(2,6-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the mercapto group allows for thiol-based interactions, which can influence enzyme activity and receptor binding.

Antitumor Activity

Research indicates that derivatives of imidazole compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways. The structure–activity relationship (SAR) analysis suggests that substituents on the phenyl ring enhance cytotoxic effects against various cancer cells.

Biological Activity Data

A summary of biological activities observed in studies involving this compound is presented in the table below:

Activity IC50 (µM) Cell Line Reference
Cytotoxicity1.98 ± 1.22A431 (human epidermoid carcinoma)
Antiproliferative<10HT29 (human colorectal carcinoma)
Apoptosis inductionNot specifiedJurkat (human T lymphocyte)

Case Studies

  • Cytotoxic Effects on Cancer Cell Lines : A study demonstrated that compounds similar to this compound exhibited potent cytotoxicity against A431 and HT29 cell lines. The IC50 values indicated a strong potential for these compounds as anticancer agents due to their ability to disrupt cellular proliferation pathways.
  • Mechanistic Insights : Molecular dynamics simulations have been employed to understand the interaction of this compound with target proteins involved in apoptosis and cell cycle regulation. The findings suggested hydrophobic interactions play a crucial role in binding affinity and subsequent biological activity.

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